2,3-Dimethoxybenzyl alcohol

Chemical Synthesis Material Science Procurement

Antiviral drug discovery programs require precise isomer selection-generic dimethoxybenzyl alcohol cannot substitute because the 2,4- and 3,4- isomers lack the reported antiviral profile of 2,3-Dimethoxybenzyl alcohol (CAS 5653-67-8). • Validated antiviral scaffold with activity against HIV-1, HIV-2, SIV mac1, and VSV • Solid at room temperature (mp 48-51 °C) for accurate gravimetric dispensing; lower bp (138-142 °C at 10 mmHg) enables gentle vacuum distillation • Distinct LogP (0.645) and retention time serve as an HPLC benchmark for isomer resolution and purity analysis

Molecular Formula C9H12O3
Molecular Weight 168.19 g/mol
CAS No. 5653-67-8
Cat. No. B042227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethoxybenzyl alcohol
CAS5653-67-8
Synonyms2,3-dimethoxybenzenemethanol;  o-Veratryl Alcohol;  (2,3-Dimethoxyphenyl)methanol;  2,3-Dimethoxybenzyl Alcohol;  2,3-Dimethoxybenzylic Alcohol;  NSC 403220;  NSC 87568_x000B_ _x000B_
Molecular FormulaC9H12O3
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)CO
InChIInChI=1S/C9H12O3/c1-11-8-5-3-4-7(6-10)9(8)12-2/h3-5,10H,6H2,1-2H3
InChIKeyCRLBBOBKCLYCJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethoxybenzyl alcohol: Basic Characteristics & Analytical Data


2,3-Dimethoxybenzyl alcohol (CAS 5653-67-8), also known as o-Veratryl alcohol, is an aromatic primary alcohol with the molecular formula C9H12O3 and a molecular weight of 168.19 g/mol [1][2]. It is a member of the dimethoxybenzyl alcohol class, distinguished by its two adjacent methoxy groups on the benzene ring . This compound is a white to off-white crystalline solid at room temperature, with a melting point of approximately 48-51 °C and a boiling point of 138-142 °C at 10 mmHg [2].

Synthesis: Isomer-specific intermediate with solid-phase handling and gentle vacuum distillation profile.
Analytical: Chromatographic method development reference; distinct reversed-phase retention facilitates isomer resolution.

Why Generic Substitution Fails for 2,3-Dimethoxybenzyl alcohol


The position of methoxy groups on the benzyl alcohol ring dictates critical physicochemical properties and reactivity. Simple substitution with a generic dimethoxybenzyl alcohol is not feasible because isomers exhibit distinct melting points, boiling points, partition coefficients (LogP), and biological activities. These differences directly impact material handling, synthesis outcomes, and experimental reproducibility [1].

Melting point mismatch
2,4- and 3,4- dimethoxy isomers melt at significantly lower temperatures; may complicate solid-phase protocol transfer.
Boiling point divergence
Distillation parameters optimized for the 2,3-isomer do not transfer to 2,4- or 3,4- analogs; risk of thermal degradation or purity shift.
Hydrophobicity & reactivity shift
Different LogP and predicted pKa alter reaction outcomes, extraction behavior, and reversed-phase retention; undermines method reproducibility.

2,3-Dimethoxybenzyl alcohol vs. Analogs: Comparative Data Guide


Higher Melting Point vs. 2,4- and 3,4- Analogs

The melting point of 2,3-Dimethoxybenzyl alcohol (48-51 °C) is substantially higher than that of its closest analogs, 2,4-Dimethoxybenzyl alcohol (38-40 °C) and 3,4-Dimethoxybenzyl alcohol (22 °C). This difference is attributed to the position of the methoxy groups, which influences intermolecular forces and crystal lattice energy [1].

Melting Point
Reported
48–51 °C (2,3-) vs. 22–40 °C (2,4-/3,4-)
Supports solid-form selection for ambient handling.
Cross-study comparison; verify lot-specific values.
Chemical Synthesis Material Science Procurement

Distinct Boiling Point vs. 2,4- and 3,4- Isomers

The boiling point of 2,3-Dimethoxybenzyl alcohol at reduced pressure (138-142 °C at 10 mmHg) is distinct from its analogs. For instance, 2,4-Dimethoxybenzyl alcohol boils at 177-179 °C at 10 mmHg, while 3,4-Dimethoxybenzyl alcohol has a much higher boiling point of 296-297 °C at 732 mmHg. These variations necessitate different distillation parameters [1].

Boiling Point (10 mmHg)
Reported
138–142 °C vs. 177–179 °C (2,4-)
Milder distillation temperature may reduce thermal stress.
3,4- isomer requires different vacuum conditions; verify parameters.
Organic Synthesis Distillation Purification

Lower Predicted pKa vs. 2,4- and 3,4- Isomers

The predicted acid dissociation constant (pKa) for 2,3-Dimethoxybenzyl alcohol is 14.16 ± 0.10, which is marginally lower than the predicted pKa of both 2,4-Dimethoxybenzyl alcohol and 3,4-Dimethoxybenzyl alcohol, both reported as 14.18 ± 0.10. While the difference is small, it suggests a slightly higher acidity for the 2,3-isomer [1].

Predicted pKa
Estimated
14.16 ± 0.10 vs. 14.18 ± 0.10 (2,4-/3,4-)
Marginal acidity difference may influence proton-transfer steps.
Predicted values; experimental validation recommended.
Medicinal Chemistry Physical Chemistry Reactivity

Lowest Estimated LogP Among Dimethoxybenzyl Isomers

The estimated partition coefficient (LogP) for 2,3-Dimethoxybenzyl alcohol is 0.645. This is lower than the estimated LogP for 2,4-Dimethoxybenzyl alcohol (1.109) and 3,4-Dimethoxybenzyl alcohol (0.72). This indicates that 2,3-Dimethoxybenzyl alcohol is the most hydrophilic of the three isomers [1].

LogP (est.)
Estimated
0.645 vs. 0.72–1.109
Higher polarity supports reversed-phase method development.
Estimated; confirm chromatographic retention behavior.
Drug Discovery Chromatography Lipophilicity

Antiviral Activity Not Widely Reported in Analogs

2,3-Dimethoxybenzyl alcohol has been specifically shown to have antiviral activity against HIV-1, HIV-2, SIV mac1, and VSV, as noted by a commercial vendor. While antimicrobial activity is reported for this compound, the specific antiviral profile is a point of differentiation not commonly associated with the 2,4- or 3,4- isomers [1].

Antiviral Panel
Class-level
Reported activity against HIV-1, HIV-2, SIV, VSV (vendor data).
Supports antiviral screening context; SAR starting point.
Class-level inference; independent validation required.
Antiviral Research Medicinal Chemistry Biochemistry

2,3-Dimethoxybenzyl alcohol: Research & Industrial Applications


Antiviral Drug Discovery & Lead Optimization

Given its reported antiviral activity against a panel of viruses including HIV-1, HIV-2, SIV mac1, and VSV , 2,3-Dimethoxybenzyl alcohol is a compelling scaffold for medicinal chemistry programs focused on developing novel antiviral agents. Its unique substitution pattern and physicochemical profile (lower LogP) may be key to its interaction with viral targets, making it a strategic choice over the 2,4- and 3,4- isomers which lack this reported activity profile.

High-Purity Intermediate Synthesis

The higher melting point (48-51 °C) and lower boiling point (138-142 °C at 10 mmHg) of 2,3-Dimethoxybenzyl alcohol make it the preferred isomer for synthetic routes that involve solid-phase handling or vacuum distillation [1]. Its solid nature at room temperature simplifies weighing and transfer, reducing handling errors compared to the low-melting 2,4- and 3,4- isomers, and its lower boiling point allows for gentler purification, preserving sensitive functional groups in downstream products.

Chromatographic Method Development & Analytical Standards

The distinct LogP value (0.645) and retention characteristics of 2,3-Dimethoxybenzyl alcohol make it an ideal compound for developing and validating reverse-phase HPLC methods [2][3]. Its unique elution profile can serve as a benchmark to resolve it from its analogs, which is critical for purity analysis and preparative separations. This is particularly valuable in quality control laboratories where distinguishing between closely related isomers is a routine requirement.

Physical Organic Chemistry & Reactivity Studies

The slightly lower predicted pKa (14.16) of 2,3-Dimethoxybenzyl alcohol, compared to its analogs (14.18), makes it a valuable model substrate for investigating the subtle effects of substituent position on the acidity and reactivity of benzylic alcohols . This fine difference can be exploited in studies probing reaction mechanisms, hydrogen bonding, and solvent effects, where small changes in proton transfer kinetics can lead to significant observable differences.

Application
Selection Property
Validation Focus
Antiviral screening & SAR
Reported antiviral panel profile
In vitro antiviral assay response context; lead identification
High-purity intermediate synthesis
Solid-form handling & mild distillation profile
Isomer-specific thermal properties; purification method transfer
Chromatographic method development
Distinct reversed-phase retention
HPLC resolution benchmarking; isomer purity check
Physical organic reactivity studies
Substituent effect on benzylic alcohol acidity
pKa-dependent proton transfer kinetics; solvent effect modeling

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